molecular formula C17H16BrN3O3S B11369261 4-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

4-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B11369261
M. Wt: 422.3 g/mol
InChI Key: QRVDDIDJXOBDPQ-UHFFFAOYSA-N
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Description

4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, an ethyl group, and a phenyl-substituted oxadiazole ring attached to a benzene sulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding sulfonyl chloride with an amine under basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the brominated sulfonamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-TRIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 4-BROMO-N-ETHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

4-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C17H16BrN3O3S/c1-2-21(25(22,23)15-10-8-14(18)9-11-15)12-16-19-17(20-24-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

QRVDDIDJXOBDPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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